N-(2,2,2-Trifluoroethyl)formamide
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Overview
Description
N-(2,2,2-Trifluoroethyl)formamide is an organic compound with the molecular formula C3H4F3NO. It is characterized by the presence of a trifluoroethyl group attached to a formamide moiety. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)formamide typically involves the reaction of 2,2,2-trifluoroethylamine with formic acid or its derivatives. One common method includes the reaction of 2,2,2-trifluoroethylamine with formic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethylamine.
Substitution: Various substituted trifluoroethyl derivatives.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)formamide has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)formamide involves its interaction with molecular targets through the trifluoroethyl group. This group can enhance the lipophilicity and metabolic stability of the compound, affecting its absorption, distribution, and interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl formate
- N-(2,2,2-Trifluoroethyl)acetamide
- 2,2,2-Trifluoroethyl isocyanide
Uniqueness
N-(2,2,2-Trifluoroethyl)formamide is unique due to its specific combination of the trifluoroethyl group with the formamide moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability .
Properties
Molecular Formula |
C3H4F3NO |
---|---|
Molecular Weight |
127.07 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)formamide |
InChI |
InChI=1S/C3H4F3NO/c4-3(5,6)1-7-2-8/h2H,1H2,(H,7,8) |
InChI Key |
VRMVPBDYTFYKKL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)NC=O |
Origin of Product |
United States |
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